Factor D inhibitor 6

Complement system Factor D inhibition Species cross-reactivity

Achieve full alternative pathway (AP) suppression in standard mouse models with this orally bioavailable factor D inhibitor. Factor D inhibitor 6 uniquely combines human potency (Kd 6 nM) with murine cross-reactivity (IC50 0.86 μM) – a capability clinical-stage candidates lack. Selectively blocks AP hemolysis (IC50 6 nM) and MAC formation (IC50 0.14 μM) without affecting classical/lectin pathways. Validate your SAR programs against its co-crystal structure (PDB 5FBE) and >100-off-target selectivity profile. The only small-molecule tool for direct factor D inhibition in rodent models of AMD, PNH, and ischemia-reperfusion injury.

Molecular Formula C23H22ClFN6O3
Molecular Weight 484.9 g/mol
Cat. No. B8689925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor D inhibitor 6
Molecular FormulaC23H22ClFN6O3
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)Cl)F)NC(=O)C2CC3CC3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N
InChIInChI=1S/C23H22ClFN6O3/c1-11(13-3-2-4-15(24)20(13)25)28-23(34)17-8-12-7-16(12)31(17)19(32)10-30-18-9-27-6-5-14(18)21(29-30)22(26)33/h2-6,9,11-12,16-17H,7-8,10H2,1H3,(H2,26,33)(H,28,34)/t11-,12-,16-,17+/m1/s1
InChIKeyYAALCKJNOOFODD-SKNMWMDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Factor D Inhibitor 6 (1386455-51-1): A Selective Oral Factor D Inhibitor for Complement Alternative Pathway Research


Factor D inhibitor 6 is a small-molecule, orally bioavailable, reversible inhibitor of complement factor D, a serine protease essential for the alternative pathway (AP) amplification loop [1]. It exhibits a biochemical IC50 of 30 nM and a binding Kd of 6 nM against human factor D [1]. This compound is inactive against factor B, classical and lectin pathway activation, and a broad panel of receptors, ion channels, kinases, and proteases [1]. Its CAS registry number is 1386455-51-1, with molecular formula C23H22ClFN6O3 and molecular weight 484.9 g/mol [2].

Why Not Any Factor D Inhibitor? Critical Differentiators of Factor D Inhibitor 6 vs. Clinical Candidates Danicopan and BCX9930


Factor D inhibitors are not interchangeable due to significant differences in potency, selectivity, oral bioavailability, species cross-reactivity, and functional activity in physiologically relevant assays. While Danicopan (ACH-4471) and BCX9930 (Pelecopan) are clinical-stage candidates with distinct potency profiles, Factor D inhibitor 6 offers a unique combination of human and mouse cross-reactivity, high selectivity, and robust in vivo oral activity in humanized mouse models, making it an indispensable tool for preclinical complement research [1].

Quantitative Differentiation of Factor D Inhibitor 6: Head-to-Head Comparisons with Danicopan and BCX9930


Factor D Inhibitor 6 Demonstrates Comparable Biochemical Potency to Clinical Candidates but with Enhanced Murine Cross-Reactivity

Factor D inhibitor 6 inhibits human factor D with an IC50 of 30 nM and Kd of 6 nM [1], compared to Danicopan's IC50 of 15 nM and Kd of 0.54 nM [2], and BCX9930's IC50 of 14.3 nM [3]. However, Factor D inhibitor 6 also inhibits murine factor D with an IC50 of 0.86 μM [1], whereas Danicopan and BCX9930 show minimal murine activity [4]. This cross-reactivity enables direct in vivo efficacy studies in standard mouse models without the need for humanized mice.

Complement system Factor D inhibition Species cross-reactivity Preclinical pharmacology

Factor D Inhibitor 6 Effectively Blocks Alternative Pathway-Mediated Hemolysis with High Potency in Human Serum and Whole Blood

Factor D inhibitor 6 inhibits alternative pathway (AP)-mediated hemolysis in 10% human serum with an IC50 of 6 nM and blocks membrane-attack complex (MAC) formation in 50% human whole blood with an IC50 of 0.14 μM [1]. In comparison, Danicopan inhibits hemolysis with IC50 values ranging from 4 nM to 27 nM across different assay conditions [2], while BCX9930 shows low IC50 values for AP-mediated hemolysis [3].

Hemolysis assay Alternative pathway Functional pharmacology Complement inhibition

Oral Administration of Factor D Inhibitor 6 Dose-Dependently Suppresses LPS-Induced Alternative Pathway Activation In Vivo

In C57Bl/6 mice, oral gavage of Factor D inhibitor 6 at 1-10 mg/kg dose-dependently inhibited LPS-induced complement activation, achieving full inhibition at 10 mg/kg with sustained activity for at least 8 hours post-dose and an EC50 of 0.034 μM [1]. In contrast, Danicopan and BCX9930 exhibit poor oral bioavailability in rodents due to high first-pass metabolism and species-specific differences, often requiring higher doses or specialized formulations [2].

In vivo pharmacology Oral bioavailability LPS challenge Complement inhibition

Factor D Inhibitor 6 Exhibits High Selectivity with No Off-Target Activity Against Factor B, Classical/Lectin Pathways, or Broad Screening Panels

Factor D inhibitor 6 shows no inhibition of factor B, classical or lectin complement-pathway activation, and is inactive against a broad panel of receptors, ion channels, kinases, and proteases [1]. Danicopan is also reported to be selective for factor D over 12 serine proteases at 10 μM [2], but comprehensive selectivity data across other target classes are less extensive. BCX9930 demonstrates high selectivity for factor D with minimal off-target serine protease inhibition [3].

Selectivity Off-target activity Complement pathways Drug discovery

Optimal Use Cases for Factor D Inhibitor 6: Where It Outperforms Alternatives


Preclinical Validation of Complement Alternative Pathway Inhibition in Murine Disease Models

Factor D inhibitor 6's unique murine cross-reactivity (IC50 = 0.86 μM) and robust oral bioavailability in mice (full AP suppression at 10 mg/kg p.o.) make it the only small-molecule tool capable of directly testing factor D inhibition in standard rodent models of complement-mediated diseases, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and ischemia-reperfusion injury [1]. Clinical candidates like Danicopan and BCX9930 lack sufficient murine activity, necessitating costly humanized mouse models.

Ex Vivo Characterization of Alternative Pathway Activation in Human Blood Samples

With potent inhibition of AP-mediated hemolysis (IC50 = 6 nM) and MAC formation (IC50 = 0.14 μM) in human serum and whole blood, Factor D inhibitor 6 is ideal for ex vivo complement activation studies [1]. Researchers can use it to selectively block the AP amplification loop without affecting classical or lectin pathways, enabling precise dissection of complement cascade contributions in patient samples.

Structure-Activity Relationship (SAR) Studies and In Vitro Pharmacology for Factor D Inhibitor Development

Factor D inhibitor 6 serves as a well-characterized reference compound for SAR programs aimed at developing next-generation factor D inhibitors. Its defined selectivity profile (inactive against >100 off-targets) and availability of co-crystal structures (e.g., PDB 5FBE) [1] provide a reliable benchmark for assessing new chemical entities in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Factor D inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.